molecular formula C19H24N4O B2894028 2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2199068-78-3

2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2894028
CAS No.: 2199068-78-3
M. Wt: 324.428
InChI Key: LLUQZEJWXNIAJB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a heterocyclic compound that stands out due to its unique molecular structure. This compound has drawn interest in the field of pharmaceuticals due to its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, usually beginning with the cyclization of a suitable precursor to form the cyclopropyl ring. This is followed by a series of substitutions and couplings to introduce the pyrimidine and piperidine rings, as well as the methylpyridinylmethyl ether moiety. Key reagents may include cyclopropane derivatives, substituted pyridines, and piperidine derivatives. Typical reaction conditions involve the use of strong bases, catalysts, and controlled temperatures to ensure the desired selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound is optimized for efficiency and cost-effectiveness. This involves large-scale batch reactions in reactors, employing robust catalysts, and streamlined purification processes such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

  • Oxidation: : Typically using oxidizing agents like potassium permanganate.

  • Reduction: : Employing reagents like lithium aluminum hydride.

  • Substitution: : Undergoing nucleophilic or electrophilic substitution reactions.

  • Coupling: : Participating in coupling reactions to form new bonds with other aromatic or heteroaromatic systems.

Common Reagents and Conditions

Common reagents include bases like sodium hydride, solvents such as dimethyl sulfoxide, and catalysts like palladium on carbon. Reaction conditions often require an inert atmosphere, controlled temperature, and specific pH levels.

Major Products

The major products formed depend on the specific reactions involved. For instance, oxidation might yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine finds applications across various fields:

  • Chemistry: : Used in the synthesis of complex organic molecules.

  • Biology: : Acts as a probe in biochemical assays.

  • Medicine: : Explored for potential therapeutic properties, particularly in treating neurological disorders.

  • Industry: : Employed in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-(4-{[pyridin-2-yl]methyl}piperidin-1-yl)pyrimidine

  • 2-Cyclopropyl-4-(4-{[3-pyridyl]methyl}piperidin-1-yl)pyrimidine

  • 2-Cyclopropyl-4-(4-{[(4-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Uniqueness

What sets 2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine apart is its distinctive substitution pattern, which imparts unique physicochemical properties and biological activity profiles.

This compound’s detailed profile showcases its significance and potential, making it a subject of continued research and application in various scientific and industrial fields. How did you get interested in this particular compound?

Properties

IUPAC Name

2-cyclopropyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14-3-2-9-21-19(14)24-13-15-7-11-23(12-8-15)17-6-10-20-18(22-17)16-4-5-16/h2-3,6,9-10,15-16H,4-5,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUQZEJWXNIAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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